molecular formula C9H7BrN2O2 B1663245 Methyl 6-bromo-1H-indazole-4-carboxylate CAS No. 885518-49-0

Methyl 6-bromo-1H-indazole-4-carboxylate

Cat. No.: B1663245
CAS No.: 885518-49-0
M. Wt: 255.07 g/mol
InChI Key: FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position

Mechanism of Action

Target of Action

Methyl 6-bromo-1H-indazole-4-carboxylate is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These cells are targeted due to their role in the proliferation and metastasis of cancer.

Mode of Action

The compound interacts with its targets by hindering their viability . It does this by inhibiting the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines results in a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.

Biochemical Pathways

The affected pathways include those involved in angiogenesis and oxidative stress . The compound’s antiangiogenic activity disrupts the signaling pathways of various proangiogenic cytokines, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor . Its antioxidant activity involves the scavenging of free radicals, which can cause cellular damage and contribute to cancer progression .

Result of Action

The compound’s action results in significant anticancer, antiangiogenic, and antioxidant effects . It shows higher inhibitory activity on the viability of certain liver cancer cells compared to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against various proangiogenic cytokines . It also demonstrates significant antioxidant activity, as evidenced by its ability to scavenge various types of free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.

    Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

    Substitution: Substituted indazole derivatives with various functional groups.

    Reduction: Reduced indazole derivatives.

    Oxidation: Oxidized indazole derivatives with different oxidation states.

Scientific Research Applications

Methyl 6-bromo-1H-indazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.

    Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.

    Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.

Properties

IUPAC Name

methyl 6-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646137
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-49-0
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (46.9 ml, 1543 mmol) was added to a stirred suspension of 6-bromo-1H-indazole-4-carboxylic acid (4.65 g, 19.29 mmol, available from Sinova) in methanol (100 ml) and the reaction mixture was heated to 70° C. for 18 h. The reaction mixture was allowed to cool to RT resulting in the precipitation of a solid. The mixture was cooled in ice and the yellow precipitate filtered off and washed with methanol to give the title compound as a yellow solid (2.54 g).
Quantity
46.9 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), 6N HCl (350 mL) was added and stirred it at 60° C. for 8 h. On completion of reaction, solvent was removed under reduced pressure then basified with saturated NaHCO3 solution till pH 8. The solid precipitate was filtered and dried under vacuum before being stirred in diethyl ether for 15 min, filtered and dried to afford methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.